molecular formula C14H22O2 B8707042 EINECS 264-866-3 CAS No. 64394-28-1

EINECS 264-866-3

Cat. No.: B8707042
CAS No.: 64394-28-1
M. Wt: 222.32 g/mol
InChI Key: ZIUGINIKYGIHEP-UHFFFAOYSA-N
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Description

EINECS 264-866-3 is a complex organic compound characterized by its unique structure, which includes a fused ring system with multiple chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EINECS 264-866-3 typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which forms the cyclohexene ring system. Subsequent steps may include hydrogenation to saturate the rings and functional group modifications to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure hydrogenation reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form ketones or carboxylic acids.

    Reduction: Reduction reactions, using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst, can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the ring system, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, mild to moderate temperatures.

    Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

EINECS 264-866-3 has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of EINECS 264-866-3 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    EINECS 264-866-3 derivatives: Compounds with similar core structures but different substituents.

    Cyclohexane derivatives: Compounds with similar ring systems but lacking the fused cyclobutane ring.

    Pyran derivatives: Compounds with similar oxygen-containing ring systems.

Uniqueness

This compound is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can exhibit behaviors not seen in simpler or less rigid structures.

Properties

CAS No.

64394-28-1

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

1,11,11-trimethyl-3-oxatricyclo[6.4.0.02,7]dodecan-9-one

InChI

InChI=1S/C14H22O2/c1-13(2)7-10(15)11-9-5-4-6-16-12(9)14(11,3)8-13/h9,11-12H,4-8H2,1-3H3

InChI Key

ZIUGINIKYGIHEP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2C3CCCOC3C2(C1)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 5-liter round bottomed flask equipped with a quartz immersion well and nitrogen bubbler was added, under nitrogen, 138 g. (1.0 mol.) of isophorone and 498 g. (5.93 mol.) of 3,4-dihydropyran. Enough dichloromethane was added to fill the flask. The solution was bubbled with nitrogen for 1.5 hours and was irradiated with a 450 watt Hanovia medium pressure mercury arc through a Corning 9700 glass filter for 20.5 hours. When the photolysis was completed, the solution was concentrated in vacuo to yield 107.9 g. (0.486 mol.) of a crystalline solid and 80.6 g. of a liquid (0.363 mol.) (Total yield 0.849 mol., 85%). The solid after sublimation and recrystallization had m.p. 111°-112.2° C. IR: 1690 cm-1NMR: (CCl4) 0.92δ (S-3H), 1.12δ (S-3H); 1.32δ (S-3H); 1.35-2.15δ (multiplets 8H); 2.35δ (triplet-2H, J=14Hz); 2.65-2.93δ (M-1H); 3.38-4.20δ (M-2H). The liquid, which had b.p. 101° C./0.3 mm.Hg. was found by glpc to consist of a lower boiling minor component, the solid and a higher boiling product. Redistillation of this fraction gave a fraction, b.p. 85°-90° C./0.1 mm.Hg. which had a NMR (CCl4) spectrum which had methyl singlets at 0.92δ, 1.03δ, 1.10δ and 1.30δ. The singlet at 1.30δ belonged to the solid component, which made up 34% of the mixture. IR: 1695 cm-1.
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